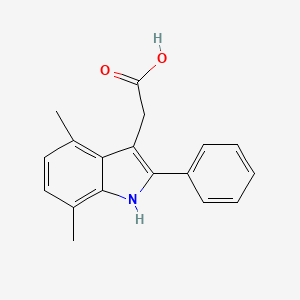
1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and an appropriate ketone or aldehyde under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. In plants, it regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . In medicinal applications, it may interact with various receptors and enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone with similar biological activities but lacking the additional methyl and phenyl groups.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin with herbicidal properties, structurally different but functionally similar in plant growth regulation.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate derivatives: These compounds have shown antiviral activities and are structurally related to 1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl-.
The uniqueness of 1H-Indole-3-acetic acid, 4,7-dimethyl-2-phenyl- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.
Properties
CAS No. |
62663-28-9 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(4,7-dimethyl-2-phenyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C18H17NO2/c1-11-8-9-12(2)17-16(11)14(10-15(20)21)18(19-17)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChI Key |
OAGWXLIKDLBGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















